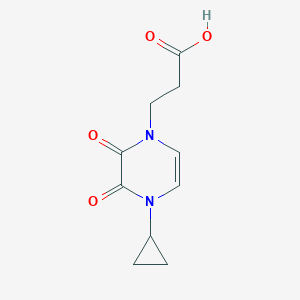
3-(4-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid, also known as cyclopropylpyrazin-1-ylpropanoic acid (CPPA) is an organic compound with a wide range of applications in scientific research. CPPA is a cyclopropyl derivative of pyrazin-1-ylpropanoic acid and is used in a variety of biochemical and physiological experiments. CPPA has been found to be an effective inhibitor of a variety of enzymes, which makes it a useful tool for studying the mechanisms of enzyme action. In addition, CPPA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the effects of various compounds on the body.
科学研究应用
CPPA is used in a variety of scientific research applications. It has been found to be an effective inhibitor of a variety of enzymes, including proteases and hydrolases. This makes CPPA a useful tool for studying the mechanisms of enzyme action. In addition, CPPA has been used to study the effects of various compounds on the body, such as the effects of drugs on the nervous system. CPPA has also been used to study the effects of various compounds on the immune system, as well as the effects of compounds on the metabolism of cells.
作用机制
The mechanism of action of CPPA is not fully understood. However, it is believed that CPPA binds to the active site of enzymes, blocking the binding of substrates and thus inhibiting the enzyme's activity. This mechanism of action has been found to be effective in a variety of enzymes, including proteases and hydrolases.
Biochemical and Physiological Effects
CPPA has been found to have a wide range of biochemical and physiological effects. In particular, CPPA has been found to be an effective inhibitor of several enzymes, including proteases and hydrolases. In addition, CPPA has been found to have an effect on the metabolism of cells, as well as an effect on the immune system.
实验室实验的优点和局限性
The main advantage of using CPPA in laboratory experiments is that it is a relatively simple compound to synthesize and can be purified by recrystallization. In addition, CPPA is a relatively stable compound, making it suitable for long-term storage. However, CPPA is a relatively expensive compound, and its solubility in water is limited.
未来方向
There are a number of potential future directions for research involving CPPA. For example, CPPA could be used to study the effects of various compounds on the nervous system, as well as the effects of compounds on the immune system. Additionally, CPPA could be used to study the effects of various compounds on the metabolism of cells, as well as to study the effects of compounds on the regulation of gene expression. Finally, CPPA could be used to study the effects of various compounds on the development and progression of disease.
合成方法
CPPA is synthesized through a reaction of 3-(4-cyclopropyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acidyrazine and propanoic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 0-5°C, and the product is obtained in a yield of up to 90%. The reaction is relatively simple, and the product can be purified by recrystallization.
属性
IUPAC Name |
3-(4-cyclopropyl-2,3-dioxopyrazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-8(14)3-4-11-5-6-12(7-1-2-7)10(16)9(11)15/h5-7H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFBIQWWQUVPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN(C(=O)C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{2-[4-(1-benzoylpiperidin-4-yl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462001.png)
![ethyl 2-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6462005.png)
![ethyl 5-methyl-1,1-dioxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6462015.png)

![2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride](/img/structure/B6462032.png)
![N-(cyclohexylmethyl)-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462035.png)
![2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride](/img/structure/B6462042.png)
![3-(2-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462049.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B6462054.png)
![6,12-dimethyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462072.png)
![14-ethoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462080.png)
![12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462095.png)

![12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462107.png)
